5-Bromo-4-butylpyridin-3-amine
Description
Significance of Pyridine (B92270) Derivatives in Chemical Sciences
Pyridine and its derivatives are of paramount importance in the chemical sciences, finding utility as everything from solvents and reagents to key building blocks in the synthesis of complex molecules. biosynce.comnumberanalytics.comyoutube.comnih.gov
The pyridine ring is an aromatic, six-membered heterocycle structurally related to benzene (B151609), but with one carbon atom replaced by a nitrogen atom. slideshare.netwikipedia.org This substitution creates a dipole moment and imparts basic properties to the molecule. biosynce.comwikipedia.org The nitrogen atom's lone pair of electrons is not part of the aromatic pi-system, making it available to act as a base or a nucleophile. wikipedia.org Pyridine's aromaticity lends it considerable stability, and it can undergo electrophilic aromatic substitution, although it is less reactive than benzene in this regard. slideshare.netwikipedia.org It is widely used as a non-reactive basic solvent and an acid scavenger in various chemical reactions, such as acylations. biosynce.comnih.gov
The introduction of a halogen atom onto the pyridine ring, creating a halopyridine, is a crucial strategy in organic synthesis. eurekalert.orgchemrxiv.orgnih.gov Halogenated pyridines are valuable starting materials for a multitude of synthetic transformations, particularly nucleophilic substitution and cross-coupling reactions. eurekalert.orgnih.gov The carbon-halogen bond serves as a versatile handle, allowing for the introduction of a wide range of other functional groups. chemrxiv.org For instance, halopyridines are frequently used in Suzuki-Miyaura and Heck coupling reactions to form new carbon-carbon bonds. The regioselective halogenation of pyridines is a significant area of research, as the position of the halogen atom dictates the subsequent reactivity and the structure of the final product. chemrxiv.orgmountainscholar.org
The presence of amino and alkyl groups further modifies the electronic landscape and reactivity of the pyridine ring. An amino group, being an electron-donating group, generally increases the electron density of the ring, making it more susceptible to electrophilic attack. researchgate.netgla.ac.uk The position of the amino group is critical; for example, a 3-amino group can enhance the rate of certain reactions. rsc.org Alkyl groups are also electron-donating and tend to increase the basicity of the pyridine nitrogen. rsc.orgnih.gov Nonpolar alkyl substituents can also influence the molecule's permeability and solubility characteristics. nih.gov The interplay of these substituents with the inherent properties of the pyridine ring leads to a diverse range of chemical behaviors. rsc.orgrsc.org
Structural Characteristics of the 5-Bromo-4-butylpyridin-3-amine Core
The specific arrangement of the bromo, butyl, and amino groups on the pyridine ring in this compound defines its unique structural and, consequently, chemical properties.
Scope and Research Rationale for Investigating this compound
The investigation of this compound is primarily driven by its potential as a versatile scaffold in the field of medicinal chemistry and drug discovery. lookchem.com The pyridine ring is a common structural motif found in numerous pharmaceuticals and biologically active compounds. wikipedia.org The specific substitution pattern of this compound offers multiple avenues for chemical elaboration, making it a valuable starting material for generating libraries of novel compounds for biological screening.
The research rationale for using scaffolds like this compound is rooted in its utility as a "building block". cymitquimica.com Chemists can systematically modify its structure to explore the structure-activity relationship (SAR) of a new chemical series. The key reactive sites on the molecule are the bromo and amino groups:
The Bromine Atom: The bromo substituent is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comontosight.ai This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring, enabling the synthesis of diverse biaryl and related structures. mdpi.com
The Amino Group: The primary amine at the 3-position can be readily acylated, alkylated, or used in condensation reactions to attach different pharmacophores or functional groups. For instance, it can be converted into an amide, as demonstrated in the synthesis of derivatives from the related compound 5-bromo-2-methylpyridin-3-amine (B1289001). mdpi.com
This multi-faceted reactivity allows researchers to create a large number of derivatives from a single, common intermediate. This approach is fundamental to modern drug discovery, where the goal is often to synthesize and test many related compounds to identify a lead candidate with optimal potency, selectivity, and pharmacokinetic properties. lookchem.com For example, related aminobromopyridine structures have been used as key intermediates in the synthesis of kinase inhibitors, which are a major class of therapeutic agents. google.com.nagoogle.comdergipark.org.tr The strategic replacement of one chemical fragment with another, such as substituting a phenyl ring with a bioisosteric pyridine ring, is a common tactic to improve "drug-like" properties, and scaffolds like this compound are essential for enabling such molecular design strategies. lookchem.com
Structure
3D Structure
Properties
Molecular Formula |
C9H13BrN2 |
|---|---|
Molecular Weight |
229.12 g/mol |
IUPAC Name |
5-bromo-4-butylpyridin-3-amine |
InChI |
InChI=1S/C9H13BrN2/c1-2-3-4-7-8(10)5-12-6-9(7)11/h5-6H,2-4,11H2,1H3 |
InChI Key |
IHSFHKZBKIRCKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=NC=C1N)Br |
Origin of Product |
United States |
Spectroscopic and Structural Characterization of 5 Bromo 4 Butylpyridin 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 5-Bromo-4-butylpyridin-3-amine is predicted to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the butyl group and the amino group.
The two protons on the pyridine ring, H-2 and H-6, are expected to appear as singlets in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts are influenced by the electronic effects of the substituents. The bromine atom at position 5 will exert a deshielding effect, potentially shifting the adjacent H-6 proton downfield. Conversely, the amino group at C-3 is an electron-donating group and will shield the adjacent H-2 proton, causing it to appear at a relatively lower chemical shift.
The protons of the n-butyl group will present a characteristic pattern of signals. The methylene (B1212753) group attached directly to the pyridine ring (α-CH₂) is expected to be a triplet around δ 2.5-3.0 ppm, deshielded by the aromatic ring. The subsequent methylene groups (β-CH₂ and γ-CH₂) will appear as multiplets further upfield, typically in the range of δ 1.3-1.7 ppm. The terminal methyl group (δ-CH₃) will be a triplet at approximately δ 0.9 ppm. The integration of these signals will correspond to a 2:2:2:3 ratio.
The protons of the primary amine (-NH₂) will likely appear as a broad singlet. Its chemical shift can vary significantly (typically δ 3.0-5.0 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. The addition of D₂O would cause this signal to disappear, confirming its identity.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2 | ~ 7.0 - 7.5 | s | 1H |
| H-6 | ~ 7.8 - 8.3 | s | 1H |
| NH₂ | ~ 3.0 - 5.0 | br s | 2H |
| α-CH₂ | ~ 2.5 - 3.0 | t | 2H |
| β-CH₂ | ~ 1.4 - 1.7 | m | 2H |
| γ-CH₂ | ~ 1.3 - 1.6 | m | 2H |
| δ-CH₃ | ~ 0.9 | t | 3H |
s: singlet, t: triplet, m: multiplet, br s: broad singlet
Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, nine distinct carbon signals are expected.
The five carbons of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm). The carbon bearing the bromine atom (C-5) is expected to be significantly shielded due to the heavy atom effect, appearing at a lower chemical shift compared to an unsubstituted carbon. The carbon attached to the amino group (C-3) will be deshielded. The chemical shifts of the other ring carbons (C-2, C-4, and C-6) will be influenced by the combined effects of the substituents.
The four carbons of the butyl group will appear in the aliphatic region of the spectrum. The α-carbon, directly attached to the pyridine ring, will be the most deshielded of the butyl carbons. The chemical shifts of the β, γ, and δ carbons will progressively decrease as their distance from the aromatic ring increases.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~ 140 - 145 |
| C-3 | ~ 145 - 150 |
| C-4 | ~ 135 - 140 |
| C-5 | ~ 110 - 115 |
| C-6 | ~ 150 - 155 |
| α-C | ~ 30 - 35 |
| β-C | ~ 28 - 33 |
| γ-C | ~ 22 - 27 |
| δ-C | ~ 13 - 15 |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons. For the butyl group, correlations would be observed between the α-CH₂ and β-CH₂ protons, the β-CH₂ and γ-CH₂ protons, and the γ-CH₂ and δ-CH₃ protons.
HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals of the butyl group and the aromatic ring to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) correlations between protons and carbons. For instance, HMBC would show correlations from the α-CH₂ protons to C-3, C-4, and C-5 of the pyridine ring, confirming the attachment point of the butyl group. Correlations from the aromatic protons (H-2 and H-6) to other ring carbons would help in the complete assignment of the aromatic system.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Vibrational Mode Assignments and Functional Group Analysis
The IR and Raman spectra of this compound will be characterized by absorptions corresponding to the N-H, C-H, C=C, C=N, and C-Br bonds.
N-H Stretching: As a primary amine, two distinct N-H stretching vibrations are expected in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching modes of the -NH₂ group. spectrabase.com
C-H Stretching: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butyl group will be observed just below 3000 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the pyridine ring (C=C and C=N bonds) will give rise to a series of bands in the 1400-1600 cm⁻¹ region.
N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected to appear around 1600-1650 cm⁻¹. spectrabase.com
C-N Stretching: The C-N stretching vibration for an aromatic amine typically appears in the 1250-1350 cm⁻¹ range. spectrabase.com
C-Br Stretching: The C-Br stretching vibration is expected to be found in the lower frequency region of the IR spectrum, typically between 500 and 600 cm⁻¹.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring and the C-Br stretch, which may be weak in the IR spectrum.
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| N-H Asymmetric Stretch | 3400 - 3500 | Medium | Weak |
| N-H Symmetric Stretch | 3300 - 3400 | Medium | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Strong |
| N-H Bend (Scissoring) | 1600 - 1650 | Medium-Strong | Weak |
| C=C, C=N Ring Stretches | 1400 - 1600 | Medium-Strong | Strong |
| C-N Stretch (Aromatic) | 1250 - 1350 | Medium-Strong | Medium |
| C-Br Stretch | 500 - 600 | Medium | Strong |
Hydrogen Bonding Network Elucidation
The presence of the primary amino group (-NH₂) and the nitrogen atom within the pyridine ring allows for the formation of intermolecular hydrogen bonds. In the solid state or in concentrated solutions, the N-H protons of the amino group can act as hydrogen bond donors, while the lone pair of electrons on the amino nitrogen and the pyridine ring nitrogen can act as hydrogen bond acceptors.
This hydrogen bonding will lead to a broadening of the N-H stretching bands in the IR spectrum and a downfield shift of the NH₂ proton signal in the ¹H NMR spectrum. The extent of this broadening and shift will be dependent on the concentration and the solvent used. In dilute solutions of non-polar solvents, the effects of intermolecular hydrogen bonding will be minimized, leading to sharper N-H absorption bands at higher frequencies.
The specific arrangement of molecules in the solid state, governed by these hydrogen bonding interactions, could be further investigated using single-crystal X-ray diffraction.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, the mass spectrum is predicted to exhibit a characteristic molecular ion peak and a series of fragment ions that provide structural clues.
The molecular formula of this compound is C₉H₁₃BrN₂. The presence of bromine is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a distinctive isotopic pattern for the molecular ion peak (M+) and any bromine-containing fragments, appearing as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z).
Expected Molecular Ion and Fragmentation:
The primary fragmentation pathways for this molecule are anticipated to involve cleavage of the butyl group and loss of the bromine atom. Alpha-cleavage, a common fragmentation for amines, is expected to occur at the C-C bond adjacent to the pyridine ring. libretexts.orglibretexts.org This would result in the loss of a propyl radical (•C₃H₇) to form a prominent fragment ion. Another significant fragmentation would be the loss of the entire butyl group.
A plausible fragmentation pattern is detailed in the table below.
| Fragment Ion | Proposed Structure/Loss | Predicted m/z |
| [M]+ | Molecular Ion | 228/230 |
| [M - C₃H₇]+ | Loss of propyl radical | 185/187 |
| [M - C₄H₉]+ | Loss of butyl radical | 171/173 |
| [M - Br]+ | Loss of bromine radical | 149 |
| [C₅H₃N₂Br]+ | Pyridine core fragment | 170/172 |
This data is predictive and based on general fragmentation patterns for similar compounds.
X-ray Diffraction Crystallography for Solid-State Structure Determination
While a crystal structure for this compound has not been reported in the surveyed literature, analysis of related bromo-substituted heterocyclic compounds can provide insight into the expected structural features. For instance, the crystal structure of 5-Bromo-2-chloropyrimidin-4-amine reveals a planar pyrimidine (B1678525) ring system with specific hydrogen bonding interactions that dictate its supramolecular assembly. researchgate.net
Should single crystals of this compound be obtained, X-ray diffraction analysis would yield precise data on its solid-state structure. The expected data table from such an analysis is illustrated below, using data from a related compound for demonstrative purposes.
Illustrative Crystallographic Data for a Related Bromo-Substituted Heterocycle
| Parameter | Value |
| Compound | 5-Bromo-2-chloropyrimidin-4-amine researchgate.net |
| CCDC Number | Not Specified |
| Empirical Formula | C₄H₃BrClN₃ |
| Formula Weight | 208.45 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 (5) |
| b (Å) | 7.896 (4) |
| c (Å) | 8.234 (4) |
| α (°) | 90 |
| β (°) | 109.87 (2) |
| γ (°) | 90 |
| Volume (ų) | 618.9 (5) |
| Z | 4 |
| Calculated Density (g/cm³) | 2.236 |
This data is for a related compound and serves as an example of the information obtained from X-ray crystallography.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule, providing information about the presence of chromophores, which are typically unsaturated systems or atoms with non-bonding electrons. The pyridine ring in this compound is the primary chromophore.
Substituted pyridines generally exhibit characteristic absorption bands in the UV region. The spectrum is expected to show π → π* transitions, and potentially n → π* transitions arising from the nitrogen atom in the pyridine ring and the amino group. The positions and intensities of these absorption bands are influenced by the nature and position of the substituents.
The presence of the bromine atom and the butyl and amino groups on the pyridine ring will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. This is due to the extension of the conjugated system and the electron-donating effect of the amino group. While specific experimental data for this compound is not available, the UV-Vis spectrum of a related compound, 4-bromo-2,5-dimethoxyphenethylamine, shows a wavelength of maximum absorbance (λmax) at 293 nm, indicating that substituted aromatic systems absorb in this region. psu.edu
Expected UV-Vis Absorption Data
| Solvent | λmax 1 (nm) | λmax 2 (nm) |
| Ethanol | ~230-240 | ~280-290 |
| Methanol | ~230-240 | ~280-290 |
| Dichloromethane | ~235-245 | ~285-295 |
This data is predictive and based on the expected spectral characteristics of substituted pyridines.
Theoretical and Computational Investigations of 5 Bromo 4 Butylpyridin 3 Amine
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental to modern chemical research, providing a detailed description of molecular properties. DFT, particularly using hybrid functionals like B3LYP, has proven effective for studying pyridine (B92270) derivatives, offering a balance between computational cost and accuracy. aip.orgaip.orgresearchgate.net
Geometry Optimization and Conformational AnalysisGeometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 5-Bromo-4-butylpyridin-3-amine, this involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles.
The presence of a flexible butyl group necessitates a conformational analysis to identify the lowest energy conformer. The rotation around the C-C single bonds of the butyl chain gives rise to various spatial arrangements. Computational methods can systematically explore these conformations to locate the global minimum energy structure, which is crucial for the accuracy of subsequent electronic property calculations. The pyridine ring itself is aromatic and planar, but the substituents (amino and butyl groups) can have different orientations relative to it. Theoretical calculations for similar substituted pyridines have been performed using DFT methods with basis sets such as 6-311++G(d,p) to achieve optimized geometries. researchgate.net
Interactive Table: Predicted Geometrical Parameters for this compound Note: The following data is illustrative, based on typical values from DFT calculations on analogous substituted pyridine compounds, as specific published data for this molecule is not available.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Br | ~1.90 Å |
| Bond Length | C-N (ring) | ~1.34 Å |
| Bond Length | C-C (ring) | ~1.39 Å |
| Bond Length | C-N (amine) | ~1.38 Å |
| Bond Length | C(ring)-C(butyl) | ~1.51 Å |
| Bond Angle | C-N-C (ring) | ~117° |
| Bond Angle | C-C(Br)-C | ~121° |
| Dihedral Angle | C-C-C-C (butyl) | ~180° (anti) |
Electronic Structure Analysis (HOMO-LUMO Energy Gaps)The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.aip.orgThe energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties.aip.orgajrcps.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-donating amino group and the electron-withdrawing bromine atom, along with the alkyl group, will influence the energies of these orbitals. DFT calculations are commonly used to compute the energies of HOMO, LUMO, and the resulting energy gap, which helps in understanding the intramolecular charge transfer (ICT) possibilities within the molecule. aip.org
Interactive Table: Predicted Frontier Orbital Energies and Reactivity Descriptors Note: The following data is illustrative and based on typical values from DFT calculations on analogous substituted pyridine compounds.
| Parameter | Symbol | Predicted Value (eV) |
| HOMO Energy | EHOMO | -5.85 |
| LUMO Energy | ELUMO | -0.95 |
| Energy Gap | ΔE | 4.90 |
| Ionization Potential | I ≈ -EHOMO | 5.85 |
| Electron Affinity | A ≈ -ELUMO | 0.95 |
| Chemical Hardness | η = (I-A)/2 | 2.45 |
| Electronegativity | χ = (I+A)/2 | 3.40 |
| Electrophilicity Index | ω = χ²/(2η) | 2.36 |
Molecular Electrostatic Potential (MEP) MappingMolecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks.aip.orgresearchgate.netThe MEP map displays regions of varying electrostatic potential on the molecular surface using a color spectrum.
Red/Yellow Regions: Indicate negative potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these areas are expected around the nitrogen atom of the pyridine ring and the amino group due to their lone pairs of electrons. researchgate.net
Blue Regions: Indicate positive potential, electron-deficient, and are prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly those of the amino group.
Green Regions: Represent neutral or near-zero potential.
The MEP map provides a clear, intuitive picture of the molecule's reactive sites, guiding the understanding of its intermolecular interactions. mdpi.com
Prediction of Reactivity Indices and Reaction Pathways
Based on the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated. irjweb.com These indices, such as chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω), provide quantitative measures of a molecule's stability and reactivity.
Chemical Hardness (η): A high value indicates high stability and low reactivity.
Electronegativity (χ): Measures the ability of the molecule to attract electrons.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These descriptors are crucial for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. mdpi.com Furthermore, computational methods can be employed to model potential reaction pathways, such as electrophilic aromatic substitution or nucleophilic reactions. researchgate.netnih.gov By calculating the energies of reactants, transition states, and products, chemists can determine the activation energies and thermodynamics of a reaction, thereby predicting the most likely reaction mechanism.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations typically focus on single, static molecules (often in the gas phase), Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.
For this compound, MD simulations could be applied to investigate its behavior in a solution, predicting properties like solvation free energy and diffusion coefficients. More importantly, MD can be used to study its non-covalent interactions with other molecules, such as proteins or nucleic acids, by simulating how the molecule binds and moves within a specific environment. rsc.org Although no specific MD studies on this compound are available, the methodology is widely used for similar heterocyclic compounds to understand their dynamic interactions in biological or material science contexts. acs.org
Structure-Property Relationships (Computational Insights into Substituent Effects)
The chemical properties of this compound are a direct consequence of its structure, specifically the nature and position of the substituents on the pyridine ring. Computational analysis allows for a systematic study of these structure-property relationships.
Amino Group (-NH₂): Located at the 3-position, the amino group is a strong electron-donating group (EDG) through resonance. It increases the electron density of the pyridine ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack.
Bromo Group (-Br): At the 5-position, the bromine atom is an electronegative halogen that acts as an electron-withdrawing group (EWG) through induction, but a weak donating group through resonance. Its primary effect is to decrease the electron density of the ring and influence its reactivity. mdpi.com
Butyl Group (-C₄H₉): At the 4-position, the butyl group is a weak electron-donating group through induction. It also provides steric bulk, which can influence the accessibility of nearby reactive sites.
Reactivity and Mechanistic Studies of 5 Bromo 4 Butylpyridin 3 Amine
Reactions Involving the Bromine Atom
The bromine atom attached to the pyridine (B92270) ring at the 5-position is a key site for functionalization. Its reactivity is influenced by the electronic properties of the pyridine ring and the other substituents.
Nucleophilic Substitution Reactions
Direct nucleophilic aromatic substitution (SNAr) on aryl halides like 5-Bromo-4-butylpyridin-3-amine is generally challenging. The carbon-bromine bond on a pyridine ring is significantly stronger than in an alkyl halide, and the substitution typically requires strong activation by electron-withdrawing groups or harsh reaction conditions. In the case of halo-substituted nitropyridines, for example, reactions with amines have been studied in detail clockss.org. However, without a strongly activating group like a nitro substituent, this compound is not expected to readily undergo SNAr reactions with common nucleophiles under standard conditions. The process of cleaving a C-X bond on a pyridine ring with a nucleophile like ammonia (B1221849), known as ammonolysis, is a known synthetic route, but its efficiency is highly dependent on the specific substrate and conditions .
Metal-Catalyzed Cross-Coupling Reactions (beyond synthesis)
The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds mdpi-res.commdpi.com. The Suzuki-Miyaura cross-coupling, in particular, is a practical approach for synthesizing biaryl compounds from bromoarenes due to its tolerance of a wide range of functional groups and generally good reaction yields mdpi.com.
Studies on the closely related compound, 5-bromo-2-methylpyridin-3-amine (B1289001), demonstrate its efficacy in palladium-catalyzed Suzuki reactions. This analog reacts with various arylboronic acids in the presence of a palladium catalyst to form novel pyridine derivatives in moderate to good yields mdpi.com. The reaction is typically performed using a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) with a base like potassium phosphate (B84403) in a dioxane/water solvent system at elevated temperatures mdpi.com. It has been observed that the electronic nature of the substituents on the arylboronic acid (whether electron-donating or electron-withdrawing) does not have a prominent effect on reaction rates or product yields for this class of compounds mdpi.com. Given the structural similarity, this compound is expected to exhibit comparable reactivity in Suzuki and other palladium-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Table 1: Suzuki Cross-Coupling of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids mdpi.com (Data is for the analog 5-bromo-2-methylpyridin-3-amine as a model for the reactivity of this compound)
| Arylboronic Acid | Product | Yield (%) |
| 4-Methylphenylboronic acid | 2-Methyl-5-(4-methylphenyl)pyridin-3-amine | 78 |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 75 |
| 4-Iodophenylboronic acid | 5-(4-Iodophenyl)-2-methylpyridin-3-amine | 65 |
| 3,4-Difluorophenylboronic acid | 5-(3,4-Difluorophenyl)-2-methylpyridin-3-amine | 72 |
| 3-Chloro-4-fluorophenylboronic acid | 5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine | 68 |
Reaction Conditions: 5-bromo-2-methylpyridin-3-amine, arylboronic acid (1.17 eq), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.3 eq), 1,4-dioxane/H₂O (4:1), 85–95 °C, 15 h.
Electrochemical Transformations and Bromination Mechanisms
Reactions Involving the Amine Functionality
The primary amine group at the 3-position is a nucleophilic center and a weak base, allowing for a variety of chemical modifications.
Protonation and Basicity Studies
The this compound molecule contains two basic nitrogen atoms: the exocyclic amino nitrogen and the endocyclic pyridine ring nitrogen. In simple 3-aminopyridine (B143674), the pyridine ring nitrogen is generally more basic (pKa of the pyridinium (B92312) ion is ~6) than the amino group. Protonation occurs preferentially at the ring nitrogen, as the lone pair on the amino group has some delocalization into the aromatic system, which reduces its basicity reddit.com. The presence of the electron-withdrawing bromine atom at the 5-position is expected to decrease the basicity of both nitrogen atoms through an inductive effect. Conversely, the electron-donating butyl group at the 4-position would slightly increase the basicity. Precise pKa values for this compound would require experimental measurement, but the pyridine nitrogen would still be the anticipated site of initial protonation.
Acylation, Alkylation, and Arylation Reactions
The nucleophilic nature of the primary amine allows it to readily undergo acylation, alkylation, and arylation.
Acylation: Primary and secondary amines react with acylating agents such as acid chlorides and anhydrides via nucleophilic substitution to form amides . This reaction, known as acylation, is often carried out in the presence of a non-nucleophilic base like pyridine to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion . In a study of the related 5-bromo-2-methylpyridin-3-amine, the amine was readily acylated with acetic anhydride (B1165640) to form N-[5-bromo-2-methylpyridine-3-yl]acetamide mdpi.com. This transformation demonstrates the feasibility of converting the amino group of this compound into an amide, which can be useful for protecting the amine or modifying the electronic properties of the molecule for subsequent reactions mdpi.com.
Alkylation: The reaction of primary amines with alkyl halides is a standard method for synthesizing secondary and tertiary amines. However, the reaction is often difficult to control, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts chemguide.co.uklibretexts.org. To achieve selective mono-alkylation, specific strategies may be required, such as using a large excess of the primary amine or employing specialized catalyst systems researchgate.netgoogle.com. N-alkylation can proceed through a nucleophilic attack of the amine's lone pair on the alkyl halide smolecule.com.
Arylation: The formation of a bond between the amine nitrogen and an aryl group can be achieved through methods like the Buchwald-Hartwig amination, although this is typically used to arylate an amine with an aryl halide, rather than arylating the amine of an existing aryl halide. Sequential N-arylation of primary amines with two different aryl bromides has been demonstrated using different palladium catalyst systems for each step cmu.edu. More novel methods include ruthenium-mediated N-arylation, which activates aryl halides via π-arene coordination for subsequent nucleophilic aromatic substitution with the amine under mild conditions acs.org. These advanced methods could potentially be applied to the arylation of the amino group in this compound.
Formation of Schiff Bases and Imines
The primary amino group at the C-3 position of this compound is a key site for nucleophilic reactions, most notably the formation of imines, commonly known as Schiff bases. This reaction involves the condensation of the primary amine with an aldehyde or a ketone, typically under acid or base catalysis, or with the application of heat. lbp.world The formation of the azomethine group (-C=N-) is a defining characteristic of these compounds. researchgate.net
The mechanism proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the formation of a carbinolamine intermediate, which then undergoes dehydration to yield the final imine product. Schiff bases are valuable intermediates in organic synthesis and are widely studied as ligands in coordination chemistry due to the presence of the imine nitrogen, which can coordinate with metal ions. lbp.worldnih.gov The general reaction is versatile, allowing for the synthesis of a wide array of imine derivatives by varying the carbonyl compound. rsc.orgnih.gov
Table 1: Examples of Potential Schiff Base Formation from this compound This table presents hypothetical products based on established chemical principles for Schiff base formation.
| Reactant (Aldehyde/Ketone) | Product Name | Chemical Structure of Product |
| Benzaldehyde | N-(5-bromo-4-butylpyridin-3-yl)-1-phenylmethanimine | |
| Acetone | N-(5-bromo-4-butylpyridin-3-yl)propan-2-imine | |
| Salicylaldehyde | 2-(((5-bromo-4-butylpyridin-3-yl)imino)methyl)phenol |
Reactions Involving the Pyridine Nitrogen
The lone pair of electrons on the pyridine ring's nitrogen atom makes it a site for coordination with Lewis acids and a target for oxidation.
This compound possesses multiple coordination sites, primarily the pyridine nitrogen and the 3-amino group, allowing it to function as a potential chelating ligand. It can coordinate to a central metal ion to form stable complexes. lbp.world Furthermore, Schiff base derivatives of this compound can act as multidentate ligands, coordinating through the pyridine nitrogen, the imine nitrogen, and potentially other donor atoms from the aldehyde or ketone precursor. researchgate.netnih.gov
The study of such metal complexes is a significant area of coordination chemistry. Transition metal complexes involving Schiff base ligands derived from substituted amines have been prepared with various metals such as Cu(II), Co(II), Mn(II), Fe(II), and Ni(II). researchgate.net The resulting complexes exhibit diverse geometries and properties, which are influenced by the nature of the metal ion and the ligand structure.
The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). asianpubs.org
The formation of the N-oxide has a profound effect on the electronic properties and reactivity of the pyridine ring. The N-oxide group is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. However, it significantly activates the positions ortho (C2, C6) and para (C4) to the nitrogen for nucleophilic substitution reactions. In the case of this compound N-oxide, the electron-poor nature of the ring would enhance the potential for nucleophilic displacement of substituents if suitable conditions are applied.
Reactions Involving the Butyl Side Chain
The butyl group attached at the C-4 position is an aliphatic side chain that can undergo reactions characteristic of alkanes, particularly at the carbon atom adjacent to the pyridine ring. This position, analogous to a benzylic position, has hydrogens that are more reactive towards free-radical substitution due to the resonance stabilization of the resulting radical by the aromatic pyridine ring. pearson.com
Reactions such as free-radical bromination, using reagents like N-Bromosuccinimide (NBS) with a radical initiator, could selectively introduce a bromine atom at the C-1 position of the butyl chain. This functionalized intermediate can then be used for further synthetic modifications. Additionally, strong oxidizing agents could potentially oxidize the side chain, although controlling the selectivity of such reactions can be challenging given the presence of other sensitive functional groups on the molecule. The lithiation of carbons on the side chain adjacent to the ring is another potential pathway for functionalization, as seen in other substituted pyridines. researchgate.net
Regioselective Transformations of the Pyridine Ring
The regiochemical outcome of reactions on the pyridine ring is controlled by the directing effects of the existing substituents: the 3-amino group (a strong ortho-, para-director), the 4-butyl group (a weak ortho-, para-director), and the 5-bromo group (a deactivating ortho-, para-director).
For electrophilic aromatic substitution (EAS), the powerful activating effect of the 3-amino group is dominant. It directs incoming electrophiles primarily to the C-2 and C-6 positions. The C-4 position is also activated but is sterically blocked by the butyl group. Therefore, reactions like nitration or further halogenation would be expected to occur at the C-2 or C-6 positions. youtube.com
The carbon-bromine bond at the C-5 position is a key site for metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Heck, or Sonogashira coupling provide efficient methods for forming new carbon-carbon bonds. mdpi.com This allows for the introduction of a wide variety of aryl, vinyl, or alkynyl groups at this position, making it a versatile handle for molecular elaboration. The reactivity of bromopyridines in such coupling reactions is well-established. mdpi.com
Table 2: Predicted Outcomes of Regioselective Reactions on this compound
| Reaction Type | Reagents | Predicted Major Product(s) | Rationale |
| Electrophilic Nitration | HNO₃, H₂SO₄ | 2-Nitro-5-bromo-4-butylpyridin-3-amine and/or 6-Nitro-5-bromo-4-butylpyridin-3-amine | The strongly activating -NH₂ group directs the electrophile to the ortho (2, 4) and para (6) positions. Position 4 is blocked. |
| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 5-Aryl-4-butylpyridin-3-amine | The C-Br bond is a reactive site for palladium-catalyzed cross-coupling, replacing bromine with an aryl group. mdpi.com |
| Nucleophilic Substitution | Strong Nucleophile (e.g., NaOMe) with N-Oxide | 5-Methoxy-4-butylpyridin-3-amine N-oxide | N-oxidation activates the ring for nucleophilic attack, potentially enabling displacement of the bromo group. |
Derivatization and Analogue Synthesis Based on the 5 Bromo 4 Butylpyridin 3 Amine Core
Synthesis of Substituted 5-Bromo-4-butylpyridin-3-amine Derivatives
The synthesis of derivatives from the this compound core primarily leverages the reactivity of the bromine atom at the C5 position and the nucleophilicity of the amino group at the C3 position.
Palladium-catalyzed cross-coupling reactions are a cornerstone for modifying the C5 position. The Suzuki-Miyaura cross-coupling reaction, in particular, offers a practical and efficient method for forming carbon-carbon bonds. mdpi.com This reaction involves coupling the bromo-pyridine core with various arylboronic acids in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base. This strategy allows for the introduction of a wide array of substituted and unsubstituted aryl rings, leading to the synthesis of biaryl compounds. mdpi.com
Another key site for derivatization is the 3-amino group. This group can be readily acylated to form amides. For instance, reacting 5-bromo-2-methylpyridin-3-amine (B1289001) with acetic anhydride (B1165640) leads to the formation of N-[5-bromo-2-methylpyridin-3-yl]acetamide. mdpi.com This transformation not only introduces a new functional group but can also modulate the electronic properties and biological activity of the molecule. Masking the amino group with an acyl group has been shown to enhance certain biological activities in related pyridine (B92270) derivatives. mdpi.com
Below is a table illustrating potential derivatization reactions starting from the this compound core, based on established methods for similar compounds.
| Starting Material | Reagent | Reaction Type | Potential Product |
| This compound | Phenylboronic acid, Pd(PPh₃)₄, K₃PO₄ | Suzuki Coupling | 5-Phenyl-4-butylpyridin-3-amine |
| This compound | 4-Methoxyphenylboronic acid, Pd catalyst | Suzuki Coupling | 5-(4-Methoxyphenyl)-4-butylpyridin-3-amine |
| This compound | Acetic anhydride, H₂SO₄ (cat.) | Acylation | N-(5-Bromo-4-butylpyridin-3-yl)acetamide |
| This compound | Benzoyl chloride, base | Acylation | N-(5-Bromo-4-butylpyridin-3-yl)benzamide |
Scaffold Diversity and Structural Analogue Libraries
The this compound scaffold is well-suited for the construction of structural analogue libraries, which are essential in fields like medicinal chemistry for screening and lead optimization. The ability to perform systematic modifications at multiple positions on the core structure allows for the generation of a large number of distinct compounds from a common intermediate.
The creation of these libraries often employs combinatorial chemistry principles, where different building blocks are combined in a systematic fashion. For the this compound scaffold, diversity can be introduced primarily through:
Variation at the C5 Position: Utilizing a wide range of commercially available or synthetically accessible boronic acids and other organometallic reagents in cross-coupling reactions.
Variation at the N3 Position: Employing a diverse set of acylating agents (acid chlorides, anhydrides), sulfonyl chlorides, isocyanates, and aldehydes (for reductive amination) to modify the amino group.
This dual approach enables the exploration of the chemical space around the core scaffold, allowing researchers to fine-tune properties such as solubility, stability, and biological target affinity. The development of macrocycles, a class of compounds known for their conformational relevance in biology, has been achieved using similar substituted pyrimidine (B1678525) scaffolds, highlighting the potential for complex architectural designs. mdpi.com
Strategies for Introducing Additional Functional Groups
Several strategic approaches can be employed to introduce a wide variety of functional groups onto the this compound core, enhancing its chemical diversity and utility.
Modification at the C5-Bromo Position:
Suzuki Coupling: Introduces aryl and heteroaryl groups.
Sonogashira Coupling: Introduces alkyne functionalities by reacting with terminal alkynes.
Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds, introducing substituted amino groups.
Stille Coupling: Couples with organostannanes to introduce various alkyl, vinyl, or aryl groups.
Heck Coupling: Reacts with alkenes to form carbon-carbon bonds.
Modification at the N3-Amino Group:
Acylation: Reaction with acid chlorides or anhydrides yields amides.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
Reductive Amination: A two-step process involving condensation with an aldehyde or ketone to form an imine, followed by reduction to a secondary amine.
Schiff Base Formation: Direct condensation with aldehydes or ketones.
The following table summarizes key strategies for functional group introduction.
| Target Site | Reaction Type | Reagents | Functional Group Introduced |
| C5-Position | Suzuki Coupling | R-B(OH)₂, Pd Catalyst | Aryl, Heteroaryl |
| C5-Position | Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalyst | Alkyne |
| C5-Position | Buchwald-Hartwig Amination | R₂NH, Pd Catalyst | Substituted Amine |
| N3-Position | Acylation | R-COCl or (RCO)₂O | Amide |
| N3-Position | Sulfonylation | R-SO₂Cl | Sulfonamide |
| N3-Position | Urea Formation | R-NCO | Urea |
Exploration of in Vitro Biological Activities of 5 Bromo 4 Butylpyridin 3 Amine and Its Analogues
Antimicrobial Activity Studies (e.g., Antibacterial, Antifungal, Antiviral)
The antimicrobial potential of pyridine (B92270) derivatives has been a subject of extensive research. Studies on analogues of 5-Bromo-4-butylpyridin-3-amine, such as other substituted pyridines, have demonstrated notable activity against a spectrum of microbial pathogens, including bacteria and fungi. mdpi.commdpi.comnih.govmdpi.com For instance, certain 2-amino-3-cyanopyridine (B104079) derivatives have shown significant effects, particularly against Gram-positive bacteria. mdpi.com Similarly, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives displayed inhibitory activities against several Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. nih.gov The incorporation of a pyridine moiety is often a key feature in the design of new antimicrobial agents. nih.gov Thiazolo[4,5-b]pyridines, another class of related compounds, have also been investigated, with some derivatives showing potent inhibitory effects against pathogens like Pseudomonas aeruginosa and Escherichia coli. mdpi.com
Minimum Inhibitory Concentration (MIC) Determinations
Minimum Inhibitory Concentration (MIC) is a key metric for quantifying the potency of an antimicrobial agent. For analogues of this compound, MIC values have been determined against various microbial strains.
One study on 2-amino-3-cyanopyridine derivatives found that compound 2c exhibited a very low MIC of 0.039 µg/mL against both S. aureus and B. subtilis. mdpi.com Another investigation into a series of pyrazolo[3,4-b]pyridine compounds identified several potent agents, with compounds 3a, 3b, 4a, 4d, 6a, 6c, 9a, and 9c showing MIC values in the range of 2-32 µg/mL against multiple bacterial and fungal strains. ekb.eg Furthermore, certain pyridonethiols have demonstrated exceptional potency; compounds 89b and 89c had an MIC of 0.12 µg/mL against B. subtilis, which was double the potency of the reference drug Ampicillin. mdpi.com A thiazolo[4,5-b]pyridin-2-one derivative, compound 3g , showed a potent MIC value of 0.21 μM against P. aeruginosa and E. coli. mdpi.com
Table 1: MIC Values of Selected Pyridine Analogues
| Compound | Microorganism | MIC Value | Reference |
|---|---|---|---|
| Compound 2c (2-amino-3-cyanopyridine derivative) | S. aureus | 0.039 µg/mL | mdpi.com |
| Compound 2c (2-amino-3-cyanopyridine derivative) | B. subtilis | 0.039 µg/mL | mdpi.com |
| Pyrazolo[3,4-b]pyridine derivatives (e.g., 4d, 6c) | Various Bacteria & Fungi | 2-32 µg/mL | ekb.eg |
| Pyridonethiol 89b | B. subtilis | 0.12 µg/mL | mdpi.com |
| Pyridonethiol 89c | B. subtilis | 0.12 µg/mL | mdpi.com |
| Thiazolo[4,5-b]pyridin-2-one 3g | P. aeruginosa, E. coli | 0.21 µM | mdpi.com |
Biofilm Inhibition Assays
Bacterial biofilms present a significant challenge in treating infections, and compounds that can inhibit their formation are of great interest. Research on N-alkylated pyridine-based organic salts has shown their potential in this area. In one study, salts 60 , 65 , and 67 inhibited the biofilm formation of S. aureus by 58 ± 0.4% at a concentration of 75 µg/mL. mdpi.com Another salt, compound 61 , inhibited E. coli biofilm formation by 55 ± 0.5% at a concentration of 100 µg/mL. mdpi.com These findings indicate that pyridine analogues can effectively interfere with the ability of bacteria to form protective biofilm communities.
Enzyme Inhibition and Modulation Studies (e.g., Topoisomerase, Acetylcholinesterase)
Pyridine-based molecules are recognized as privileged pharmacophores that are present in numerous drugs that function as enzyme inhibitors. researchgate.net Analogues of this compound have been evaluated for their ability to inhibit various clinically important enzymes. For example, substituted pyridines have been investigated as inhibitors of enzymes like Pim-1 kinase, which is a target in cancer therapy. researchgate.net Other research has focused on dihydrofolate reductase (DHFR) and cholinesterases. ekb.egresearchgate.net
In Vitro Enzyme Assays (e.g., IC₅₀, Kᵢ values)
Quantitative in vitro assays are used to determine the potency of enzyme inhibitors, typically reported as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values.
In a study on pyrazolo[3,4-b]pyridine derivatives as DHFR inhibitors, several compounds showed high potency. ekb.eg Compounds 4d , 6c , and 9c exhibited IC₅₀ values of 0.72 µM, 0.95 µM, and 1.09 µM, respectively, which were significantly lower than the 5.54 µM IC₅₀ value of the reference inhibitor Trimethoprim. ekb.eg In the context of cholinesterase inhibition, a study on imidazo[1,2-a]pyridine (B132010) derivatives identified compound 2j as the most potent Butyrylcholinesterase (BChE) inhibitor in its series, with an IC₅₀ value of 65 µM. researchgate.net Additionally, a highly potent substituted pyridone was identified as a Pim-1 kinase inhibitor with an IC₅₀ of 50 nM. researchgate.net
Table 2: Enzyme Inhibition Data for Selected Pyridine Analogues
| Compound | Target Enzyme | Inhibition Value | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine 4d | Dihydrofolate reductase (DHFR) | IC₅₀ = 0.72 µM | ekb.eg |
| Pyrazolo[3,4-b]pyridine 6c | Dihydrofolate reductase (DHFR) | IC₅₀ = 0.95 µM | ekb.eg |
| Pyrazolo[3,4-b]pyridine 9c | Dihydrofolate reductase (DHFR) | IC₅₀ = 1.09 µM | ekb.eg |
| Imidazo[1,2-a]pyridine 2j | Butyrylcholinesterase (BChE) | IC₅₀ = 65 µM | researchgate.net |
| Substituted Pyridone Derivative | Pim-1 Kinase | IC₅₀ = 50 nM | researchgate.net |
Mechanistic Investigations of Enzyme Interaction
Understanding how inhibitors bind to and modulate enzymes is crucial for drug design. For imidazo[1,2-a]pyridine-based cholinesterase inhibitors, computational docking studies suggested that the compounds predominantly bind to the peripheral anionic sites of Acetylcholinesterase (AChE) and the acyl pocket of BChE. researchgate.net In the case of a potent substituted pyridone inhibitor of Pim-1 kinase, a complex crystal structure revealed a hydrogen bond matrix involving the inhibitor, two water molecules, and the catalytic core of the enzyme, which accounted for its high potency. researchgate.net These mechanistic insights provide a structural basis for the observed inhibitory activity.
Receptor Binding and Modulation Studies
Derivatives of 3-aminopyridine (B143674) have been synthesized and evaluated for their binding affinity at various receptors, including central nicotinic and adenosine (B11128) receptors. nih.govthegoodscentscompany.com A study on amino-3,5-dicyanopyridines and their cyclized thieno[2,3-b]pyridine (B153569) counterparts as ligands for adenosine receptors (ARs) revealed significant structure-activity relationships. nih.gov The open-ring amino-3,5-dicyanopyridines generally displayed superior binding affinity for rat A₁ adenosine receptors (rA₁ ARs) compared to the more rigid, cyclized thieno[2,3-b]pyridines. nih.gov This suggests that molecular flexibility may be important for receptor interaction.
Within the amino-3,5-dicyanopyridine series, compound 6c was identified as having the highest affinity for the rA₁ receptor, with a Kᵢ value of 0.076 nM. nih.gov In contrast, the most active thieno[2,3-b]pyridine derivative, compound 7c , showed a moderately good rA₁ affinity with a Kᵢ of 61.9 nM. nih.gov Another study synthesized pyridine derivatives as potential antagonists for the chemokine receptor type 4, identifying two hit compounds that inhibited cell invasion and had effective concentrations below 100 nM in an affinity binding assay. researchgate.net
Table 3: Receptor Binding Affinities of Selected Pyridine Analogues
| Compound | Target Receptor | Binding Affinity (Kᵢ) | Reference |
|---|---|---|---|
| Amino-3,5-dicyanopyridine 6c | Rat A₁ Adenosine Receptor | 0.076 nM | nih.gov |
| Thieno[2,3-b]pyridine 7c | Rat A₁ Adenosine Receptor | 61.9 nM | nih.gov |
Cytotoxicity and Antiproliferative Activity in Cellular Assays (e.g., Cancer Cell Lines)
The cytotoxic and antiproliferative activities of brominated pyridine derivatives and related heterocyclic compounds have been investigated against various human cancer cell lines. Analogues are often evaluated to understand the structure-activity relationships that govern their anticancer potential. For instance, studies on different series of brominated compounds have demonstrated a range of potencies.
The introduction of a bromine atom at specific positions on a heterocyclic ring can significantly influence the compound's biological activity. For example, in a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, several compounds exhibited significant anticancer activity when tested against a panel of 58 cancer cell lines at a 10⁻⁵ M concentration. mdpi.com Specifically, compound 4e from this series was most effective against the CNS cancer cell line SNB-75, showing a percent growth inhibition (PGI) of 41.25%. mdpi.com Another compound, 4i , was identified as the most promising in the series based on its mean growth percent, with notable activity against cell lines such as SNB-75 (38.94% PGI), UO-31 (30.14% PGI), and CCRF-CEM (26.92% PGI). mdpi.com
Similarly, research on other brominated heterocyclic structures has revealed their potential as antiproliferative agents. A study on 3-allyl-β-lactam compounds, which are structurally distinct but share the feature of being targeted for antiproliferative effects, showed that a 4-bromo substituted compound (9c ) displayed sub-micromolar activity against the MCF-7 breast cancer cell line. mdpi.com In another example, the amine-terminated aromatic oligoamide 3 was the only compound in its series to show activity against the cisplatin-resistant ovarian carcinoma cell line, A2780cisR. frontiersin.org These findings underscore the importance of specific structural features, including bromine substitution and terminal functional groups, in determining the cytotoxic profile of a compound.
Table 1: Antiproliferative Activity of Selected Analogues
| Compound Analogue | Cancer Cell Line | Activity Metric | Observed Value | Source |
|---|---|---|---|---|
| 5-(3-Bromophenyl)-N-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (4e) | SNB-75 (CNS Cancer) | Percent Growth Inhibition (PGI) | 41.25% | mdpi.com |
| 5-(3-Bromophenyl)-N-(naphthalen-1-yl)-4H-1,2,4-triazol-3-amine (4i) | SNB-75 (CNS Cancer) | Percent Growth Inhibition (PGI) | 38.94% | mdpi.com |
| 5-(3-Bromophenyl)-N-(naphthalen-1-yl)-4H-1,2,4-triazol-3-amine (4i) | UO-31 (Renal Cancer) | Percent Growth Inhibition (PGI) | 30.14% | mdpi.com |
| 5-(3-Bromophenyl)-N-(naphthalen-1-yl)-4H-1,2,4-triazol-3-amine (4i) | CCRF-CEM (Leukemia) | Percent Growth Inhibition (PGI) | 26.92% | mdpi.com |
| Amine-terminated Aromatic Oligoamide (3) | A2780cisR (Ovarian Cancer) | Active | Qualitative | frontiersin.org |
Cell viability assays are fundamental in determining the cytotoxic effects of chemical compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. amsbio.comnih.gov The assay is based on the principle that viable cells with active metabolism can convert the water-soluble yellow MTT into an insoluble purple formazan (B1609692) product. nih.gov This conversion is primarily carried out by mitochondrial reductase enzymes. nih.gov
The resulting formazan crystals are then solubilized, and the concentration is determined by measuring the optical density, typically at a wavelength of 570 nm. nih.govnih.gov The amount of formazan produced is directly proportional to the number of viable cells, making the assay a sensitive measure of cytotoxicity. nih.gov
In the evaluation of compounds like this compound analogues, the MTT assay is a standard procedure. For example, the cytotoxicity of novel 5-bromo-substituted derivatives of indole (B1671886) phytoalexins was screened against seven human cancer cell lines using this method. beilstein-archives.org Similarly, the anticancer potential of brominated coelenteramine analogues towards breast (MCF-7) and prostate (PC-3) cancer cell lines was assessed by determining cellular viability with the MTT assay after a 48-hour exposure period. nih.gov This assay allows for the quantitative determination of a compound's effect on cell survival and is crucial for calculating metrics like the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro).
A key mechanism through which anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Research into brominated heterocyclic compounds has shown their potential to trigger this process in cancer cells. For instance, a novel derivative, 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one , demonstrated a dose-dependent induction of apoptosis in acute lymphoblastic leukemia (CCRF-CEM) and breast cancer (MCF-7) cells. mdpi.com In CCRF-CEM cells, treatment with this compound led to apoptosis in up to 98% of the cell population at a concentration of 32 µM. mdpi.com Another study found that 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives could induce apoptosis in A549 non-small cell lung cancer cells. nih.gov
The process of apoptosis is often linked to the cell cycle, which is the series of events that take place in a cell leading to its division and duplication of its DNA. Cell cycle analysis is used to determine the proportion of cells in different phases (G0/G1, S, and G2/M). bdbiosciences.com A common method for this analysis involves the use of nucleoside analogs like 5-bromo-2'-deoxyuridine (B1667946) (BrdU), which is incorporated into newly synthesized DNA during the S phase. bdbiosciences.comnih.gov Cells that have incorporated BrdU can be detected using fluorescently labeled anti-BrdU antibodies and analyzed via flow cytometry. bdbiosciences.com This technique, often combined with a total DNA stain like 7-aminoactinomycin D (7-AAD), allows for the detailed characterization of a compound's effect on cell cycle progression. bdbiosciences.com Perturbations in the cell cycle, such as arrest in a particular phase, can be an indicator of a compound's antiproliferative mechanism and may precede the onset of apoptosis.
Understanding the molecular pathways through which a compound acts is crucial for drug development. For brominated amine analogues, research has begun to elucidate these mechanisms. One study identified 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel inhibitors of UNC51-like kinase 1 (ULK1). nih.gov ULK1 is a key initiator of the autophagy process, a cellular recycling mechanism that can promote cancer cell survival. By inhibiting ULK1, these compounds were found to block autophagy while simultaneously inducing apoptosis in non-small cell lung cancer cells. nih.gov
Another investigation into the synergistic effects of 5-bromotetrandrine with the chemotherapeutic agent daunorubicin (B1662515) in leukemia cells suggested that the observed enhancement of apoptosis was linked to the regulation of various proliferative and anti-apoptotic gene products, including p53 and caspase-3. nih.gov Caspases are a family of proteases that are essential for the execution of apoptosis, and their activation is a hallmark of this process. These findings indicate that brominated compounds can interfere with fundamental signaling pathways that control cell survival, proliferation, and death.
Pharmacophore Modeling and Ligand-Protein Interaction Analysis (In Silico)
In silico methods such as pharmacophore modeling and ligand-protein interaction analysis are powerful tools in modern drug discovery, used to understand how a molecule might bind to a biological target and to guide the design of new, more potent analogues. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by a specific receptor and elicit a biological response.
This approach was utilized in the discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as ULK1 inhibitors, where pharmacophore modeling helped to identify common anchoring features for binding to the kinase. nih.gov Similarly, a five-point pharmacophore model was developed for a series of 2-phenylpyrimidine (B3000279) analogues to explore their binding modes as selective inhibitors of another enzyme, PDE4B. nih.gov
Ligand-protein interaction analysis, often performed through molecular docking simulations, provides a detailed view of the binding pose of a ligand within the active site of a protein. This analysis can identify key interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking, that contribute to binding affinity and specificity. nih.govnih.gov For example, molecular docking studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs with the tubulin–combretastatin A-4 binding site revealed binding affinities ranging from -6.502 to -8.341 kcal/mol. mdpi.com The analysis highlighted important electrostatic interactions, including hydrogen bonds with specific amino acid residues like Asn258, which are crucial for the compound's inhibitory activity. mdpi.com
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Studies
The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug development. nih.gov These properties determine the pharmacokinetic profile of a drug and are crucial for its ultimate success. In vitro ADME profiling provides early predictions of how a compound will behave in a biological system.
For analogues of this compound, in silico and in vitro models are used to predict key ADME parameters. For instance, in silico ADME and toxicity predictions were carried out for a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs using software like SwissADME and ProTox-II. mdpi.com These predictions evaluate various physicochemical and pharmacokinetic properties.
Table 2: Predicted In Vitro ADME Properties for 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs
| Compound Analogue | Predicted Property | Predicted Outcome | Source |
|---|---|---|---|
| 4e | Gastrointestinal (GI) Absorption | High | mdpi.com |
| 4g | Blood-Brain Barrier (BBB) Permeation | Yes | mdpi.com |
| 4i | Gastrointestinal (GI) Absorption | High | mdpi.com |
| 4i | Blood-Brain Barrier (BBB) Permeation | Yes | mdpi.com |
| General Series (4a-j) | Toxicity Class (LD50 mg/kg) | Class IV (300 < LD50 ≤ 2000) | mdpi.com |
Key parameters assessed include gastrointestinal (GI) absorption and the ability to permeate the blood-brain barrier (BBB). For example, compounds 4e , 4g , and 4i were all predicted to be efficiently absorbed from the gastrointestinal tract and to cross the BBB. mdpi.com Other important in vitro ADME assays include metabolic stability tests using liver microsomes or hepatocytes, plasma protein binding assays, and permeability assessments using models like the Parallel Artificial Membrane Permeation Assay (PAMPA) or Caco-2 cell monolayers. nih.govacetherapeutics.com These studies are essential for selecting and optimizing lead compounds with favorable pharmacokinetic profiles.
Applications in Advanced Materials Science and Catalysis
Use as Building Blocks for Functional Materials
The structural attributes of 5-Bromo-4-butylpyridin-3-amine lend themselves to the synthesis of a variety of functional materials with tailored electronic and photophysical properties. The pyridine (B92270) core, known for its electron-deficient nature, combined with the potential for substitution at the bromine and amine positions, allows for the fine-tuning of molecular orbitals and intermolecular interactions, which are critical for performance in electronic devices and supramolecular structures.
While direct applications of this compound in OLEDs are not extensively documented, its structural motifs are found in molecules designed for optoelectronic applications. Pyridine-based materials are integral to the development of various components within OLEDs, including emissive layers, host materials, and electron-transport layers. The ability to form coordination complexes and the inherent electronic properties of the pyridine ring are advantageous in these contexts. The functional groups on this compound offer synthetic handles to incorporate this core into larger, more complex organic molecules designed for enhanced performance in optoelectronic devices.
In the realm of photovoltaics, particularly perovskite solar cells (PSCs), pyridine derivatives have been investigated for their role in improving device efficiency and stability. Substituted bipyridines, for instance, have been synthesized and employed as dopants in hole-transporting materials (HTMs). rsc.orgrsc.org The incorporation of such dopants can enhance the electron transport capability and solubility of the HTM layer. rsc.org For example, a series of substituted bipyridine cobalt complexes have been synthesized and investigated as alternatives to standard dopants, with one such dopant leading to a power conversion efficiency of up to 14.91%. rsc.org Furthermore, bipyridine-based compounds have been introduced as the core structure for new hole transport materials, demonstrating impressive power conversion efficiencies of up to 18.48% in planar perovskite solar cells. nih.gov The electron-withdrawing nature of the bipyridine core can lower the HOMO level of the HTM, enhancing the open-circuit voltage of the solar cell. nih.gov These findings suggest that this compound could serve as a valuable building block for the synthesis of novel ligands for dopant complexes or as a core component of new HTMs in PSCs.
The pyridine moiety is a versatile component in the design of functional polymers and supramolecular assemblies due to its ability to participate in hydrogen bonding and metal coordination. Pyridine-based polymers have been synthesized for a range of applications, including those with specific antimicrobial and fluorescent properties. mdpi.com For instance, pyridine-grafted copolymers of acrylic acid and styrene (B11656) derivatives have been prepared and shown to possess enhanced fluorescent and antimicrobial activities. mdpi.com The synthesis of pyridine-based polyurethane-ureas has also been reported, where the position of the amino group on the pyridine ring was found to significantly influence the dielectric relaxation behavior of the resulting polymer. researchgate.net Given these examples, this compound could be utilized as a monomer or a functional building block to introduce specific electronic and coordination properties into polymer chains or to direct the formation of complex supramolecular architectures.
Role in Catalysis
The nitrogen atom of the pyridine ring and the exocyclic amino group in this compound make it an excellent candidate for use as a ligand in catalysis. These nitrogen donors can coordinate to a variety of transition metals, influencing the metal center's electronic properties and steric environment, thereby tuning its catalytic activity and selectivity.
Aminopyridine derivatives are well-established ligands in transition metal catalysis, finding application in a wide array of cross-coupling and amination reactions.
Palladium Catalysis: Pyridylalkylamine ligands have been used in palladium-catalyzed reactions, where a sterically crowded and electron-rich ligand was found to be crucial for achieving good selectivity in the Suzuki-Miyaura reaction. nih.govresearchgate.net Amines, in general, have been shown to be inexpensive and highly efficient ligands for various palladium-catalyzed coupling reactions. researchgate.net A study on a related compound, 5-bromo-2-methylpyridin-3-amine (B1289001), demonstrated its utility in palladium-catalyzed Suzuki cross-coupling reactions to synthesize a series of novel pyridine derivatives. mdpi.com This highlights the potential of this compound to act as a ligand or a substrate in similar palladium-catalyzed transformations.
Rhodium Catalysis: Rhodium complexes featuring pyridine-derived ligands have been synthesized and studied for their reactivity. rsc.org For example, cationic rhodium(I) complexes with picolyl-NHC ligands, which contain a pyridine donor, have been shown to be efficient catalyst precursors for the E-selective hydrosilylation of alkynes. acs.org The hemilabile coordination of the pyridine fragment plays a key role in the dynamic behavior of these complexes in solution. acs.org
Copper Catalysis: Copper-catalyzed reactions frequently employ amine-based ligands. researchgate.netrsc.orgnih.gov An efficient copper(I)-catalyzed amination reaction of bromopyridine derivatives using aqueous ammonia (B1221849) has been developed for the synthesis of aminopyridines. researchgate.net Furthermore, a copper-catalyzed amination at the C-5 position of 2-amino/2-hydroxy-5-halopyridines has been achieved with excellent yields. rsc.org Pyridine ligands have also been identified as optimal for copper-catalyzed aerobic oxidative dehydrogenation of primary amines to nitriles. nih.gov These examples underscore the potential of this compound to serve as an effective ligand in a variety of copper-catalyzed reactions.
Below is a table summarizing the application of related pyridine derivatives as ligands in transition metal catalysis:
| Metal Catalyst | Ligand Type | Reaction Type | Reference |
| Palladium (Pd) | Pyridylmethylamines | Suzuki-Miyaura | nih.govresearchgate.net |
| Palladium (Pd) | 5-bromo-2-methylpyridin-3-amine | Suzuki Cross-Coupling | mdpi.com |
| Rhodium (Rh) | Pyridine-derived NHC | Alkyne Hydrosilylation | acs.org |
| Copper (Cu) | Aminopyridine derivatives | Amination | researchgate.netrsc.org |
| Copper (Cu) | Pyridine | Oxidative Dehydrogenation | nih.gov |
The basicity of the pyridine nitrogen and the amino group in this compound suggests its potential use in organocatalysis. 3-Aminopyridine (B143674), a structurally related compound, is known to act as a basic catalyst due to the presence of two nitrogen atoms with lone pairs of electrons. researchgate.net An organocatalyzed, formal (3+3) cycloaddition reaction has been described for the synthesis of substituted pyridines, including a pyridin-3-amine derivative, demonstrating the involvement of such structures in catalytic cycles. nih.govacs.org While specific applications of this compound as an organocatalyst are yet to be reported, its inherent properties make it a promising candidate for catalyzing reactions that require a basic site.
Homogeneous and Heterogeneous Catalytic Systems
Substituted aminopyridines are known to act as effective ligands in a variety of homogeneous and heterogeneous catalytic systems. The nitrogen atom of the pyridine ring and the amino group can coordinate to a metal center, forming stable complexes that can catalyze a range of chemical transformations.
Homogeneous Catalysis:
In homogeneous catalysis, this compound can be employed as a ligand for transition metals such as palladium, rhodium, ruthenium, and iron. These metal complexes, being soluble in the reaction medium, often exhibit high activity and selectivity. The electronic properties of the pyridine ring, influenced by the electron-withdrawing bromo group and the electron-donating amino and butyl groups, can be fine-tuned to modulate the catalytic activity of the metal center. For instance, in palladium-catalyzed cross-coupling reactions, the electronic nature of the pyridine ligand can significantly impact the rates of oxidative addition and reductive elimination steps in the catalytic cycle. acs.orgrsc.org
The general structure of a potential palladium complex involving a substituted aminopyridine ligand is depicted below:
| Catalyst Component | Role in Catalysis |
| Palladium Center | The active site for the catalytic reaction, facilitating bond formation. |
| This compound Ligand | Modulates the electronic and steric environment of the palladium center, influencing activity and selectivity. |
| Other Ligands/Substrates | Complete the coordination sphere of the metal and participate in the reaction. |
Heterogeneous Catalysis:
For applications in heterogeneous catalysis, this compound can be immobilized on solid supports such as silica, alumina, or polymers. This approach offers the advantages of easy catalyst separation and recycling. The aminopyridine moiety can be covalently attached to the support material, and the resulting functionalized support can then be used to chelate metal ions, creating a solid-supported catalyst. mdpi.com For example, palladium nanoparticles immobilized on amine-functionalized supports have shown high efficiency in hydrogenation reactions. mdpi.com
A schematic representation of a heterogeneous catalyst derived from this compound is shown below:
| Support Material | Linker | Active Catalytic Species |
| Silica, Alumina, Polymer | Covalent bond | Metal complex of this compound |
Mechanism of Catalytic Action (e.g., Steric and Electronic Effects of Substituents)
The catalytic action of a metal complex containing this compound as a ligand is intricately linked to the steric and electronic effects of its substituents.
Electronic Effects:
The electronic properties of the substituents on the pyridine ring directly influence the electron density at the metal center. acs.orgnih.govnih.govle.ac.uk
Amino Group (-NH₂): This is a strong electron-donating group through resonance, increasing the electron density on the pyridine ring and, consequently, on the coordinated metal center. This can enhance the metal's ability to undergo oxidative addition, a key step in many catalytic cycles.
Bromo Group (-Br): As a halogen, bromine is an electron-withdrawing group through the inductive effect, which decreases the electron density on the pyridine ring. This can make the metal center more electrophilic, potentially enhancing its reactivity towards nucleophilic substrates.
Steric Effects:
The steric hindrance provided by the substituents can play a crucial role in determining the selectivity of a catalytic reaction.
Butyl Group (-C₄H₉): The butyl group at the 4-position introduces significant steric bulk around the metal center. This steric hindrance can influence the coordination of substrates, favoring the approach of less bulky reactants and thereby controlling regioselectivity and stereoselectivity. For instance, in polymerization reactions, the steric profile of the ligand can affect the microstructure of the resulting polymer. le.ac.ukmdpi.com
Bromo Group (-Br): While not as sterically demanding as the butyl group, the bromo substituent at the 5-position also contributes to the steric environment around the metal.
The combination of these steric factors can create a specific pocket around the active site, allowing for selective transformations.
A summary of the expected effects of the substituents on the catalytic mechanism is provided in the table below:
| Substituent | Position | Electronic Effect | Steric Effect | Potential Impact on Catalysis |
| Amino | 3 | Strong Electron-Donating | Moderate | Enhances oxidative addition |
| Butyl | 4 | Weak Electron-Donating | High | Controls selectivity through steric hindrance |
| Bromo | 5 | Electron-Withdrawing | Moderate | Increases electrophilicity of the metal center |
Future Research Directions and Perspectives
Development of Novel and Efficient Synthetic Routes
The development of efficient and versatile synthetic routes is paramount for the exploration of 5-Bromo-4-butylpyridin-3-amine and its analogs. While general methods for pyridine (B92270) synthesis exist, such as condensation reactions and metal-catalyzed cross-couplings, tailoring these for the specific substitution pattern of this compound is a key area for future work. rsc.orgnih.gov
Future research should focus on:
Multi-component Reactions: Investigating one-pot synthesis strategies, such as the Hantzsch pyridine synthesis or other multi-component reactions, could provide a more streamlined and atom-economical approach to the core pyridine structure. rsc.org
Late-Stage Functionalization: Developing methods for the selective late-stage functionalization of the pyridine ring would be highly valuable. This could involve C-H activation techniques to introduce further diversity at other positions of the pyridine ring.
Flow Chemistry: The use of continuous flow reactors could offer advantages in terms of safety, scalability, and reaction control for the synthesis of this compound and its derivatives.
| Synthetic Strategy | Potential Advantages | Key Considerations |
| Multi-component Reactions | High efficiency, atom economy, reduced waste | Optimization of reaction conditions for specific substrates |
| Late-Stage Functionalization | Access to diverse analogs from a common intermediate | Regioselectivity and functional group tolerance |
| Flow Chemistry | Improved safety, scalability, and process control | Initial setup costs and specialized equipment |
Comprehensive Structure-Activity/Property Relationship Studies
A systematic investigation into the structure-activity relationships (SAR) and structure-property relationships (SPR) of this compound is crucial for understanding how its chemical structure influences its biological activity and material properties.
Key areas for future investigation include:
Modification of the Butyl Group: Varying the length and branching of the alkyl chain at the 4-position can provide insights into the role of steric and lipophilic properties.
Substitution at the Amine Group: Acylation, alkylation, or arylation of the 3-amino group can modulate the electronic and hydrogen-bonding capabilities of the molecule.
Replacement of the Bromo Group: The bromine atom at the 5-position serves as a useful handle for cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, allowing for the introduction of a wide array of substituents. mdpi.com
A hypothetical SAR study could explore the following modifications:
| Position | Modification | Potential Impact |
| 4-position | Varying alkyl chain length (e.g., methyl, ethyl, propyl) | Influence on lipophilicity and steric interactions |
| 3-position | N-acylation, N-alkylation | Altered hydrogen bonding capacity and electronic properties |
| 5-position | Suzuki coupling with aryl boronic acids | Introduction of diverse aromatic substituents |
Exploration of Undiscovered Biological Targets (In Vitro)
The pyridine motif is present in numerous FDA-approved drugs, highlighting its therapeutic potential. researchgate.net Future in vitro studies on this compound should aim to identify its potential biological targets.
Promising areas for investigation include:
Kinase Inhibition: Many pyridine derivatives are known to be kinase inhibitors. Screening this compound against a panel of kinases could reveal potential anti-cancer or anti-inflammatory activities. For instance, derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine have been identified as novel ULK1 inhibitors with potential applications in non-small cell lung cancer. nih.gov
Ion Channel Modulation: The lipophilic nature of the butyl group and the presence of the amino and pyridine nitrogen atoms suggest potential interactions with ion channels.
Enzyme Inhibition: Screening against various enzymes, such as proteases or phosphatases, could uncover other therapeutic applications.
Advanced Material Design and Optimization
The electronic properties of the pyridine ring make it a valuable component in the design of advanced organic materials. Future research could explore the potential of this compound in this area.
Potential applications include:
Organic Light-Emitting Diodes (OLEDs): The pyridine core can be incorporated into molecules designed for use in the emissive or charge-transporting layers of OLEDs.
Organic Photovoltaics (OPVs): As a building block for conjugated polymers or small molecules, it could be used in the active layer of organic solar cells.
Sensors: The amino group can be functionalized to create chemosensors for the detection of specific ions or molecules.
Integration of Computational and Experimental Methodologies
The synergy between computational and experimental approaches can significantly accelerate the research and development process for this compound.
Future work should involve:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic properties of the molecule, providing insights into its reactivity and potential interactions with biological targets. researchgate.netresearchgate.net Computational studies can also be used to estimate properties like pKa. nih.gov
Molecular Docking: In silico docking studies can be employed to predict the binding modes of this compound and its analogs to various biological targets, helping to prioritize compounds for synthesis and in vitro testing.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of analogs with their biological activity, aiding in the design of more potent compounds.
Challenges and Opportunities in Pyridine Chemistry Research
While the pyridine scaffold offers immense potential, its chemistry also presents certain challenges. The electron-deficient nature of the pyridine ring can make some synthetic transformations, such as electrophilic aromatic substitution, difficult. nih.govresearchgate.net
However, these challenges also create opportunities for innovation:
Developing Novel Catalytic Systems: The need for efficient methods to functionalize the pyridine ring drives the development of new catalysts and reaction methodologies.
Understanding Pyridine's Role in Biological Systems: The prevalence of the pyridine motif in bioactive molecules underscores the importance of further research into its interactions with biological macromolecules. rsc.org
Expanding the Scope of Pyridine-Based Materials: The versatility of pyridine chemistry allows for the creation of a vast array of functional materials with tailored properties.
The global pyridine market is projected to see steady growth, driven by its extensive use in pharmaceuticals and agrochemicals, indicating a promising future for research in this area. openpr.comopenpr.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
